6-Chlorotryptamine
Description
Significance of Halogenated Tryptamines in Biochemical and Pharmacological Research
Halogenation, the process of introducing a halogen atom into a molecule, is a widely used strategy in medicinal chemistry to modulate the properties of a compound. In the context of tryptamines, the addition of a halogen, such as chlorine, can alter a molecule's size, shape, electronics, and lipophilicity. These changes can, in turn, affect how the molecule interacts with biological targets like receptors and enzymes.
The introduction of halogens can lead to enhanced binding affinity and selectivity for specific receptor subtypes. For instance, studies on various halogenated tryptamines have demonstrated their potent and sometimes selective interactions with serotonin (B10506) receptors. wikipedia.orgwikipedia.org This makes them valuable tools for dissecting the complex roles of these receptors in the central nervous system. Furthermore, halogenation can influence a compound's metabolic stability, potentially prolonging its duration of action, which is a crucial consideration in drug development. acs.org The use of halogenated tryptamines extends to the production of radiopharmaceuticals for applications in nuclear medicine, such as Positron Emission Tomography (PET), where isotopes of halogens like ¹⁸F are incorporated to monitor biological processes in the brain. walshmedicalmedia.com
Historical Context of 6-Chlorotryptamine Research within the Tryptamine (B22526) Family
Research into tryptamines has a long history, stemming from the discovery of serotonin (5-hydroxytryptamine), a crucial neurotransmitter. walshmedicalmedia.com Scientists have since synthesized and studied a vast array of tryptamine derivatives to understand their structure-activity relationships. Early research focused on understanding the fundamental roles of tryptamine and its close relatives in the body.
The synthesis of various chlorinated tryptamines, including this compound, was a logical progression in this exploration. researchgate.net Researchers aimed to systematically investigate how the position and nature of substituents on the indole (B1671886) ring influenced pharmacological activity. Studies from several decades ago laid the groundwork by synthesizing and characterizing compounds like this compound for psychopharmacological evaluation. researchgate.net More recent research has delved into the biocatalytic production of halogenated tryptamines, utilizing enzymes to create these compounds in a controlled manner. mpg.denih.gov This "new-to-nature" approach highlights the ongoing evolution of research in this area, moving from traditional chemical synthesis to innovative biotechnological methods. nih.gov
Overview of this compound as a Research Probe and Precursor Compound
In contemporary research, this compound serves two primary roles: as a research probe and as a precursor for the synthesis of more complex molecules. chemimpex.com
As a research probe , its specific interactions with biological targets, particularly serotonin receptors, make it a valuable tool for neuropharmacological studies. chemimpex.com By studying how this compound binds to and activates these receptors, scientists can gain insights into the physiological and pathological processes regulated by the serotonergic system, such as mood and anxiety. chemimpex.com Its use in screening assays helps to identify and characterize new potential drug candidates.
As a precursor compound , this compound is a starting material for the synthesis of a variety of other molecules. chemimpex.comvulcanchem.com Its chemical structure allows for further modifications, enabling the creation of novel compounds with potentially therapeutic properties. For example, it has been used in the synthesis of monoterpenoid indole alkaloids, a class of natural products with diverse and potent biological activities. mpg.denih.gov The ability to incorporate this compound into larger, more complex structures opens up avenues for the development of new pharmaceuticals targeting a range of conditions. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Synonyms | 3-(2-Aminoethyl)-6-chloroindole |
| CAS Number | 3670-19-7 |
| Molecular Formula | C₁₀H₁₁ClN₂ |
| Molecular Weight | 194.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 113-119 °C |
| Purity | ≥99% (HPLC) |
Data sourced from multiple chemical suppliers and research articles. chemimpex.combiosynth.comscbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASSSGQIDKFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190152 | |
| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3670-19-7 | |
| Record name | 6-Chlorotryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3670-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-ethanamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-chloro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Occurrence and Isolation in Biological Systems
Natural Occurrence of Chlorotryptamine Alkaloids
Chlorinated indole (B1671886) alkaloids represent a unique subset of tryptamines. While tryptamines themselves are widespread in nature, the occurrence of their chlorinated derivatives is less common. unc.edumdpi.com Reports suggest their presence in certain plant species, though in some cases, these compounds have been later identified as products formed during the isolation procedure.
The investigation of tryptamine-producing plants has occasionally yielded chlorinated alkaloids. The methods and findings vary significantly depending on the species and the extraction solvents used.
Acacia confusa : Research on the constituents of Acacia confusa, a shrub native to Southeast Asia, has led to the isolation of several tryptamine (B22526) alkaloids from its bark and stems. cymitquimica.compdf4pro.com During one such investigation using a methanol (B129727) extract, researchers isolated a novel chlorotryptamine alkaloid alongside known compounds like N-methyltryptamine and N,N-dimethyltryptamine (DMT). scholarzest.commdpi.com
Inula helenium : This plant, commonly known as elecampane, is recognized for containing a variety of secondary metabolites, with studies often focusing on sesquiterpene lactones. pdf4pro.comresearchgate.netbiosynth.comx-mol.net While comprehensive analyses confirm the presence of a small amount of unspecified alkaloids, some chemical data sources report that the specific compound 6-Chlorotryptamine is found in Inula helenium. scholarzest.comresearchgate.netthenaturopathicherbalist.com
Lysimachia nummularia : Commonly known as creeping Jenny, this plant is also listed in chemical databases as a natural source of this compound. thenaturopathicherbalist.com Detailed phytochemical studies on Lysimachia species often focus on other compound classes, and specific reports on the isolation of indole alkaloids are less frequent. mdpi.com
The primary chlorinated tryptamine derivative identified in the context of the plants mentioned above is N-chloromethyl-N,N-dimethyltryptamine. scholarzest.com This compound was isolated from a methanol extract of Acacia confusa. scholarzest.commdpi.com Its structure was elucidated using comprehensive NMR spectroscopy experiments. scholarzest.com However, subsequent analysis and further research have revealed that this compound is not a natural constituent of the plant itself. scholarzest.comresearchgate.net Instead, it was determined to be an artifact formed during the isolation and purification process. scholarzest.comresearchgate.net
| Plant Species | Compound Isolated | Finding | Reference |
|---|---|---|---|
| Acacia confusa | N-chloromethyl-N,N-dimethyltryptamine | Identified as an artifact of the isolation process. | scholarzest.com |
| Acacia confusa | N,N-dimethyltryptamine (DMT) | Naturally occurring alkaloid. | scholarzest.com |
| Acacia confusa | N-methyltryptamine | Naturally occurring alkaloid. | scholarzest.com |
| Acacia confusa | N,N-dimethyltryptamine-N-oxide | Naturally occurring alkaloid. | scholarzest.com |
| Inula helenium | This compound | Reported as a constituent. | thenaturopathicherbalist.com |
| Lysimachia nummularia | This compound | Reported as a constituent. | thenaturopathicherbalist.com |
The identification of N-chloromethyl-N,N-dimethyltryptamine as an artifact has significant chemical implications, particularly in the field of natural product chemistry and forensic analysis.
Formation Mechanism: Research has confirmed that N,N-dimethyltryptamine (DMT), a compound abundant in Acacia confusa, reacts with chlorinated solvents, most notably dichloromethane (B109758) (DCM), which are commonly used during extraction and chromatography. researchgate.netbiosynth.com This reaction is a bimolecular nucleophilic substitution (SN2) where the tertiary amine of the DMT molecule attacks the carbon atom of dichloromethane, leading to the formation of the quaternary ammonium (B1175870) salt, N-chloromethyl-N,N-dimethyltryptamine chloride. researchgate.net
Furthermore, these artifacts can complicate analytical results. For instance, the quaternary ammonium salt is not stable under the high temperatures used in gas chromatography-mass spectrometry (GC-MS) analysis and tends to degrade into other products. This instability can lead to the misidentification of compounds and potentially incorrect assumptions about the synthetic route of a substance, a crucial aspect in forensic chemistry. researchgate.net The fact that the artifact is a salt also affects its solubility, making it more water-soluble than the parent DMT freebase, which can impact extraction efficiency and yield. biosynth.com
Synthetic Methodologies and Chemical Transformations of 6 Chlorotryptamine
Chemical Synthesis Approaches for 6-Chlorotryptamine
The construction of the this compound scaffold relies on fundamental strategies for indole (B1671886) and tryptamine (B22526) synthesis, which have been adapted to accommodate the chloro-substituent.
General Strategies for Substituted Indoles and Tryptamines
The synthesis of substituted indoles, the core structure of tryptamines, can be broadly categorized into three approaches: formation of the pyrrole (B145914) ring from substituted anilines, construction of the benzene (B151609) ring from functionalized pyrroles, and regioselective functionalization of the indole nucleus. core.ac.uk One of the most classic and versatile methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For tryptamine synthesis specifically, this often involves using a protected 4-aminobutanal (B194337) equivalent. However, the Fischer indolization of unsymmetrically substituted phenylhydrazines, such as those required for this compound, can lead to mixtures of regioisomers, posing a significant challenge. lookchem.com
To overcome the issue of regioselectivity, a common strategy is to use a starting material where the desired substitution pattern is already defined. For instance, the synthesis of this compound can be approached by utilizing a bromine atom as a protecting group to direct the cyclization, followed by a debromination step. lookchem.com More recent strategies focus on the direct C-H functionalization of indoles, offering a more atom-economical approach. thieme.dethieme.de For example, iron porphyrin has been used to catalyze the C-H functionalization of indoles with diazoacetonitrile to produce tryptamine precursors. thieme.dethieme.de Additionally, biocatalytic methods using engineered enzymes like tryptophan synthase and tryptophan decarboxylase are emerging as powerful tools for producing a variety of tryptamine analogs from commercially available indoles. researchgate.netnih.gov
| Synthesis Strategy | Description | Advantages | Limitations |
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone. | Well-established, versatile. | Poor regioselectivity with unsymmetrical hydrazines. lookchem.com |
| Protecting Group Strategy | Use of a removable group (e.g., bromine) to direct cyclization. | Good regiocontrol. lookchem.com | Requires additional protection/deprotection steps. lookchem.com |
| C-H Functionalization | Direct introduction of the aminoethyl side chain onto the indole ring. | Atom-economical, potentially fewer steps. thieme.dethieme.de | May require specific catalysts and conditions. thieme.dethieme.de |
| Biocatalytic Synthesis | Use of engineered enzymes to convert indoles to tryptamines. | High selectivity, mild reaction conditions. researchgate.netnih.gov | Enzyme availability and stability can be a concern. researchgate.netnih.gov |
Pictet-Spengler and Mannich Type Condensation Reactions in Tryptamine Synthesis
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, which are structurally related to tryptamines and can be precursors to them. This reaction involves the cyclization of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone in the presence of an acid catalyst. nih.govdepaul.edu The mechanism proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic attack of the indole ring onto the iminium ion. depaul.edunih.gov The reaction can be catalyzed by various Brønsted and Lewis acids. rsc.org While highly effective for many tryptamines, the conditions can sometimes be harsh and incompatible with sensitive functional groups. nih.gov
The Mannich reaction is another classical method for introducing a side chain at the C3 position of the indole nucleus. chemicalbook.com A typical sequence involves the reaction of indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a gramine (B1672134) intermediate. This intermediate is then converted to a quaternary ammonium (B1175870) salt and subsequently displaced by a cyanide group. Reduction of the resulting nitrile affords the tryptamine. thieme.dechemicalbook.com A key drawback of this route is the use of highly toxic cyanide reagents. thieme.dechemicalbook.com
More recently, variations of these reactions have been developed. For instance, a homo-Mannich reaction of cyclopropanol (B106826) with an iminium ion generated from an indole has been used to construct complex alkaloid cores. nih.gov
Limitations of Conventional Synthetic Methods for Halogenated Tryptamines
Furthermore, the electronic properties of the halogen substituent can influence the reactivity of the indole ring in subsequent reactions. The electron-withdrawing nature of chlorine can deactivate the indole nucleus, potentially requiring harsher conditions for reactions like the Pictet-Spengler cyclization or electrophilic substitutions compared to their non-halogenated counterparts. This can lead to lower yields or the formation of side products. Difficulties in the scale-up of previously described procedures for tryptamine synthesis, which often provide inconsistent yields and purity, have also been noted. acs.org
Synthesis of this compound Derivatives and Analogues
Starting from the this compound core, a variety of derivatives can be synthesized, primarily through modifications of the primary amino group.
Synthesis of N-Acyltryptamines and Related Compounds
N-acylation is a common transformation of tryptamines, including this compound. This is typically achieved by reacting the tryptamine with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). frontiersin.orgresearchgate.net While the use of acyl chlorides is effective, it is often less sustainable due to the use of toxic chlorinating agents. frontiersin.orgresearchgate.net
A more sustainable and operationally simple method involves the use of coupling agents like propylphosphonic anhydride (T3P). frontiersin.orgresearchgate.netnih.govnih.gov This allows for the direct coupling of tryptamines with carboxylic acids at room temperature, often without the need for an inert atmosphere. frontiersin.orgresearchgate.netnih.govnih.gov For tryptamine salts, such as hydrochlorides, an additional equivalent of base is typically required to neutralize the acid. nih.gov
Another approach is the direct alkylation of indoles with N-protected ethanolamines using an iridium catalyst via a "borrowing hydrogen" strategy. uniurb.it This method allows for the direct construction of N-substituted tryptamine derivatives from the corresponding indole.
| Acylation Method | Reagents | Conditions | Advantages | Disadvantages |
| Acyl Chloride | Tryptamine, Acyl Chloride, Base | Often low temperature | High reactivity | Generates HCl, may use toxic chlorinating agents. frontiersin.orgresearchgate.net |
| Carboxylic Acid + T3P | Tryptamine, Carboxylic Acid, T3P, Base | Room temperature | Sustainable, simple, mild conditions. frontiersin.orgnih.gov | T3P is a specialty reagent. |
| Iridium-catalyzed Alkylation | Indole, N-protected ethanolamine, [Cp*IrCl2]2, Base | High temperature (150 °C) | Direct, modular approach. uniurb.it | Requires expensive catalyst, high temperature. uniurb.it |
Production of Beta-Carboline Derivatives Utilizing Chlorotryptamines (e.g., 5-Chlorotryptamine (B1214102) as Starting Material)
Chlorotryptamines are valuable starting materials for the synthesis of chlorinated β-carboline derivatives through the Pictet-Spengler reaction. For example, 5-chlorotryptamine can be reacted with glyoxylic acid in an acid-catalyzed intramolecular condensation to form a tetrahydro-β-carboline intermediate. researchgate.netijrps.com This intermediate can then be subjected to oxidative decarboxylation and aromatization, for instance using iodobenzene (B50100) diacetate, to yield the corresponding 6-chloro-β-carboline. researchgate.netijrps.com This chlorinated β-carboline can be further functionalized, for example, by nucleophilic aromatic substitution of the chloro group with various amines to produce a library of N-substituted-β-carboline-6-amine derivatives. researchgate.netijrps.com
The Pictet-Spengler reaction itself has been extensively studied and optimized. The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to promote the reaction, sometimes even without a catalyst, leading to high yields of tetrahydro-β-carbolines. rsc.org The reaction of tryptamines with various aldehydes in refluxing HFIP generally provides the corresponding tetrahydro-β-carboline products efficiently. rsc.org
Reactivity and Yield Considerations in Derivative Synthesis Based on Indole Substitution (e.g., Electron-Withdrawing Effects of Chlorine)
The presence of a chlorine atom at the 6-position of the indole ring in this compound significantly influences its reactivity in the synthesis of derivatives. The chlorine atom acts as an electron-withdrawing group, which deactivates the indole ring towards certain electrophilic substitution reactions. This deactivation can lead to lower yields and may require harsher reaction conditions compared to unsubstituted or electron-rich indoles. rsc.orgresearchgate.net
In general, indoles bearing electron-withdrawing substituents tend to exhibit lower product yields in various reactions. rsc.org For instance, in Friedel-Crafts alkylations, the presence of an electron-withdrawing group on the indole ring has a negative effect on the reaction. mdpi.com Similarly, in palladium-catalyzed syntheses of indole derivatives, formamides with strong electron-withdrawing groups require longer reaction times and result in decreased yields. mdpi.com This is because the electron-withdrawing nature of the substituent reduces the nucleophilicity of the indole ring, making it less reactive towards electrophiles. rsc.orgbhu.ac.in
Conversely, the electron-withdrawing effect of the chlorine atom can be advantageous in other contexts. For example, it can enhance the reactivity of other parts of the molecule in certain reactions. In some multi-component reactions, aromatic aldehydes substituted with halogens and electron-withdrawing functional groups react more rapidly and afford higher product yields. rsc.orgrsc.org
The following table summarizes the general effect of electron-withdrawing groups on the reactivity of indoles in various synthetic transformations.
| Reaction Type | Effect of Electron-Withdrawing Group on Indole | Typical Outcome |
| Friedel-Crafts Alkylation | Decreased reactivity | Lower yields, may require stronger catalysts mdpi.com |
| Palladium-Catalyzed Cyclization | Decreased reactivity | Longer reaction times, lower yields mdpi.com |
| Reactions with Aldehydes | Generally decreased reactivity | Lower yields of bis(indolyl)methanes researchgate.net |
| Michael Addition | Generally decreased reactivity | Slower reaction rates researchgate.net |
It is important to note that while these general trends are observed, the specific reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly impact the outcome and yield of the synthesis of this compound derivatives.
Investigation of Stille Reaction Methodologies with Chlorotryptamines
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. numberanalytics.comwikipedia.org This reaction has been explored for the functionalization of chlorotryptamines, utilizing the chlorine atom as a handle for introducing new substituents.
However, the reactivity of chloro-substituted indoles in Stille reactions can be challenging. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or specialized catalyst systems to achieve good yields. scribd.comharvard.edu Research has shown that attempts to perform Stille reactions with certain chlorotryptamine derivatives have been unsuccessful under standard conditions. thieme-connect.comthieme-connect.com
Despite these challenges, the Stille reaction remains a potentially valuable tool for the late-stage diversification of the tryptamine scaffold. The carbon-chlorine bond in this compound can be targeted for cross-coupling under specific palladium(0) catalysis conditions. lookchem.com The success of the Stille reaction with chlorotryptamines is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions. The use of sterically hindered and electron-rich phosphine (B1218219) ligands can often accelerate the coupling of aryl chlorides. harvard.edu
The following table provides a conceptual overview of the components and general conditions for a Stille reaction involving a chlorotryptamine.
| Component | Role | Example |
| Aryl Halide | Electrophilic partner | N-protected this compound |
| Organostannane | Nucleophilic partner | Tributyl(vinyl)tin, Aryltributylstannane |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | Modifies catalyst activity and stability | P(t-Bu)₃, AsPh₃ |
| Solvent | Reaction medium | Dioxane, DMF, Toluene |
| Additives | Can enhance reaction rate | CuI, CsF scribd.comharvard.edu |
The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk The oxidative addition of the aryl chloride to the palladium(0) complex is often the rate-limiting step. The subsequent transmetalation with the organostannane and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst complete the cycle. core.ac.uk
Further research and optimization of reaction conditions are necessary to fully exploit the potential of the Stille reaction for the synthesis of a diverse range of 6-substituted tryptamine derivatives.
Analytical Chemistry and Characterization of 6 Chlorotryptamine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 6-chlorotryptamine. By interacting with electromagnetic radiation, molecules reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (H-1, C-13, DEPT, gCOSY, gHSQC, gHMBC) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural assignment of this compound. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (gCOSY, gHSQC, gHMBC) NMR experiments allows for the complete assignment of proton and carbon signals within the molecule. researchgate.netipb.pt
¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For a related compound, N-chloromethyl-N,N-dimethyltryptamine, unusual deshielded signals for the N-(chloromethyl) substituent were observed, highlighting the technique's sensitivity to the local electronic environment. researchgate.net In a ¹H NMR spectrum of this compound, specific chemical shifts and coupling constants would be expected for the protons on the indole (B1671886) ring and the ethylamine (B1201723) side chain.
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). rsc.org For instance, the spectrum of a related compound showed the loss of a signal for an oxygenated sp³-carbon following oxidation, demonstrating how NMR can track chemical transformations. rsc.org
Two-dimensional NMR techniques provide further structural detail:
gCOSY (gradient Correlation Spectroscopy) identifies proton-proton couplings, mapping out the spin systems within the molecule. rsc.org
gHSQC (gradient Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. rsc.org
gHMBC (gradient Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete molecular skeleton. researchgate.netrsc.org
The comprehensive data from these NMR experiments are often presented in tabular format to clearly display the assigned chemical shifts and correlations.
Table 1: Representative NMR Data Interpretation
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical shift and coupling of protons | Identifies aromatic vs. aliphatic protons and their neighbors. |
| ¹³C NMR | Chemical shift of carbon atoms | Distinguishes between indole ring carbons and side-chain carbons. |
| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons | Confirms the number of hydrogens attached to each carbon. |
| gCOSY | Shows proton-proton (¹H-¹H) correlations | Establishes the connectivity of protons in the ethylamine side chain. |
| gHSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations | Assigns specific protons to their directly attached carbons. |
| gHMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Connects the ethylamine side chain to the correct position on the indole ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups. specac.com
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:
N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching: Bands appearing just below 3000 cm⁻¹. libretexts.orguomustansiriyah.edu.iq
C=C stretching: Absorptions from the aromatic indole ring in the 1400-1600 cm⁻¹ range. libretexts.org
C-N stretching: Typically found in the 1000-1200 cm⁻¹ region.
C-Cl stretching: Generally observed in the 600-800 cm⁻¹ range. libretexts.org
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to a particular molecule. specac.comlibretexts.org
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretching | 3300-3500 | Medium |
| Aromatic C-H | Stretching | >3000 | Medium-Weak |
| Aliphatic C-H | Stretching | <3000 | Medium-Strong |
| Aromatic C=C | Stretching | 1400-1600 | Medium-Weak |
| C-N | Stretching | 1000-1200 | Medium |
| C-Cl | Stretching | 600-800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. azooptics.com It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed, which is a clear indicator of the presence of a chlorine atom in the molecule. msu.edu
Electron Impact (EI) ionization, a common technique, often causes the molecular ion to fragment in a predictable manner. For tryptamines, a characteristic fragmentation is the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable iminium ion. For this compound, this would result in a prominent fragment ion from the loss of the ethylamine side chain. libretexts.org The fragmentation pattern is unique to the molecule's structure and can be used for identification and confirmation. azooptics.com
Chromatographic Separation Methods
Chromatography is essential for separating components of a mixture and for the purification and analysis of synthetic products. When coupled with mass spectrometry, it becomes a powerful tool for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used for the detection and quantification of compounds in complex mixtures. uj.edu.pl The liquid chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection. mdpi.com
This method is particularly well-suited for the analysis of tryptamines. For instance, LC-MS has been used to detect tryptamine (B22526) derivatives and can be optimized for simultaneous quantification of multiple components. uj.edu.plmdpi.com In the context of this compound, a validated LC-MS method would allow for its precise quantification in various samples. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Synthetic Route Characterization and By-product Identification
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used in the analysis of volatile and thermally stable compounds. nih.gov It is particularly useful for characterizing synthetic routes by identifying impurities and by-products. researchgate.net
In the synthesis of tryptamines, GC-MS can be employed to monitor the reaction progress and identify any side products formed. researchgate.net However, it is important to note that some tryptamine derivatives can undergo rearrangement or degradation in the hot GC injection port. researchgate.net For example, studies on N,N-dimethyltryptamine (DMT) have shown that it can react with solvents like dichloromethane (B109758) to form quaternary ammonium (B1175870) salts, which then rearrange during GC-MS analysis to form other products. researchgate.netresearchgate.net This highlights the importance of careful method development and the potential need for derivatization to improve the thermal stability of the analyte. Despite these challenges, GC-MS remains a standard tool for the fingerprinting of drug products and for identifying route-specific impurities. researchgate.netresearchgate.net
Challenges in Chromatographic Separation of Halogenated Tryptamine Isomers (e.g., 5-, 6-, and 7-Chlorotryptamine)
The analytical identification and differentiation of halogenated tryptamine isomers, such as 5-, 6-, and 7-chlorotryptamine, present significant challenges in analytical chemistry. Isomers are compounds that share identical atomic compositions but differ in the arrangement of their atoms. biocompare.com This inherent similarity in their chemical structure results in closely related physicochemical properties, which complicates their separation and individual characterization.
A primary challenge lies in chromatographic separation. Positional isomers like the chlorotryptamines often exhibit very similar behavior in chromatographic systems, leading to poor resolution or complete co-elution. mdpi.com For instance, one study noted that the chromatographic separation of 5- and this compound was not achievable with their liquid chromatography (LC) method. rsc.org Traditional LC and gas chromatography (GC) methods, even when coupled with mass spectrometry (MS), can be insufficient for resolving and identifying these isomers. biocompare.comuva.nl This is because positional isomers frequently yield mass spectra that are identical or exhibit only minor, non-distinguishing differences in their fragmentation patterns. uva.nlexlibrisgroup.com The primary fragmentation often involves the formation of a stable iminium ion from the ethylamine side chain, which is common to all isomers and does not provide information about the substitution pattern on the indole ring. exlibrisgroup.com
To overcome these hurdles, several strategies have been explored. One approach is chemical derivatization, which modifies the functional groups of the analytes. uva.nl While derivatization may not always produce unique mass spectra for each isomer, it can alter the chromatographic properties of the compounds sufficiently to enable their separation on a GC or LC column. uva.nl In some cases, even when underivatized isomers co-elute, the derivatized forms can be successfully separated. uva.nl
More advanced analytical techniques may also provide solutions. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and has been successfully applied to resolve complex isomeric mixtures in other contexts. nih.gov Another novel technique is complexation high-speed counter-current chromatography (HSCCC), which utilizes a complexing agent in the mobile phase to modify the partition coefficients of the analytes, thereby improving separation. researchgate.netnih.gov
Table 1: Summary of Challenges and Strategies in Chromatographic Separation of Chlorotryptamine Isomers
| Challenge | Description | Potential Strategies |
| Similar Physicochemical Properties | Isomers like 5-, 6-, and 7-chlorotryptamine have nearly identical properties, causing them to behave similarly in chromatographic systems. mdpi.com | Utilize high-resolution techniques (e.g., GCxGC) or methods that exploit subtle differences in chemical structure (e.g., Complexation HSCCC). nih.govresearchgate.net |
| Co-elution | Isomers often fail to separate, eluting as a single peak in both GC and LC systems. biocompare.comrsc.org | Employ chemical derivatization to alter chromatographic behavior; optimize chromatographic conditions (column, mobile phase, temperature). uva.nl |
| Indistinguishable Mass Spectra | Standard MS and MS/MS techniques often produce identical fragmentation patterns for positional isomers, hindering confident identification. uva.nl | Focus on chromatographic separation prior to MS detection; investigate advanced MS techniques like ion mobility spectrometry. biocompare.com |
Analytical Standards and Reference Materials for this compound Research
The use of certified analytical standards and reference materials is fundamental for the accurate and unambiguous identification and quantification of chemical compounds. uva.nl In forensic and research chemistry, a sample's data (e.g., retention time, mass spectrum) is compared against that of a verified reference standard to confirm its identity. uva.nl
The proliferation of novel psychoactive substances (NPS), a category that includes many halogenated tryptamines, has created a significant challenge for analytical laboratories due to the limited availability of corresponding reference materials for every new compound. uva.nl However, various suppliers provide analytical standards for a range of tryptamines, often assembled into panels for screening purposes. lgcstandards.comcaymanchem.comlgcstandards.com
For the chlorotryptamines, analytical reference standards for 5-chlorotryptamine (B1214102) are commercially available, categorized as a tryptamine and intended for research and forensic applications. glpbio.commedkoo.comcaymanchem.com These standards are supplied with a certificate of analysis detailing their purity and chemical properties. medkoo.comscbt.com While perhaps less common than the 5-chloro isomer, this compound is also available as a research chemical, which can serve as a reference material in analytical studies. scbt.com The availability of these materials is crucial for developing and validating analytical methods.
Table 2: Example Properties of a Chlorotryptamine Analytical Standard
| Property | Description | Example Data (this compound) |
| Chemical Name | The systematic name of the compound. | 3-(2-Aminoethyl)-6-chloroindole scbt.com |
| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 3670-19-7 scbt.com |
| Molecular Formula | The chemical formula expressing the number of atoms of each element. | C₁₀H₁₁ClN₂ scbt.com |
| Molecular Weight | The mass of one mole of the substance. | 194.66 g/mol scbt.com |
| Purity | The percentage of the desired compound in the material. | ≥99% scbt.com |
| Intended Use | The specified application for the material. | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. scbt.com |
Considerations for Reproducibility in Analytical Chemistry of this compound
Reproducibility is a cornerstone of the scientific method, referring to the ability of an independent research team to obtain consistent results by following the same experimental protocol. azolifesciences.comazolifesciences.com Ensuring the reproducibility of analytical data for a compound like this compound is essential for validating research findings and building a reliable body of knowledge. nih.gov Failure to reproduce experiments can lead to a lack of trust in published results. azolifesciences.com
Several factors must be carefully managed to ensure the reproducibility of analytical methods for this compound.
Method Validation: The analytical method used must be thoroughly validated to demonstrate its fitness for purpose. eurachem.org This involves establishing key performance parameters such as selectivity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection and quantification. eurachem.org
Reference Materials: As discussed previously, the consistent use of well-characterized or certified reference materials is critical for calibrating instruments and verifying the identity and concentration of the analyte. uva.nl
Sample Preparation and Matrix Effects: The procedures for extracting this compound from its matrix (e.g., biological fluid, reaction mixture) must be robust and well-documented. It is important to be aware of potential issues such as the sensitivity of some tryptamines to halogenated solvents, which could lead to the formation of artifacts and misinterpretation of data. exlibrisgroup.comresearchgate.net
Instrumentation: Detailed reporting of instrument parameters is necessary. This includes the type of column used, mobile phase composition and gradient, flow rate, injection volume, and mass spectrometer settings. Different instruments or configurations can lead to variations in results.
Data Analysis and Reporting: The entire analytical procedure, including data processing steps, should be described in sufficient detail to allow other researchers to replicate the analysis precisely. azolifesciences.comnih.gov This includes specifying how peaks were integrated and how calibration curves were constructed.
By controlling these variables, researchers can enhance the reliability and reproducibility of their analytical findings concerning this compound.
Table 3: Key Factors for Ensuring Reproducibility in the Analysis of this compound
| Factor | Key Considerations |
| Analytical Method | Use of a fully validated method with clearly defined performance characteristics. eurachem.org |
| Reference Standard | Consistent use of a reliable, well-characterized reference material for this compound. uva.nl |
| Sample Handling | Standardized and documented sample collection, storage, and preparation protocols. Awareness of potential degradation or artifact formation. exlibrisgroup.comresearchgate.net |
| Instrumentation | Precise documentation of all instrument makes, models, and operating parameters. Regular calibration and maintenance. |
| Scientific Practice | Conducting reproducibility experiments and transparently reporting all experimental details, including data analysis procedures. azolifesciences.comnih.govrsc.org |
Molecular Interactions and Pharmacological Mechanisms of 6 Chlorotryptamine
Receptor Binding Affinity and Selectivity Profiling
The initial characterization of a compound's pharmacological profile involves understanding its interaction with various receptors. For 6-Chlorotryptamine, a derivative of tryptamine (B22526), this profiling is centered on its ability to bind to G Protein-Coupled Receptors (GPCRs), a large family of receptors that are crucial targets in drug discovery. chemimpex.compromega.com
Ligand binding assays are fundamental in pharmacology to determine the interaction between a ligand, such as this compound, and a receptor. nih.gov GPCRs, which include the serotonin (B10506) receptors, are a primary focus for tryptamine derivatives. chemimpex.combmbreports.org These assays measure the degree to which a compound binds to a specific receptor. This is often the first step in screening and characterizing a compound's potential biological activity. mdpi.com The process typically involves preparing cell membranes that have a high concentration of the target receptor. eurofins.com The compound of interest is then incubated with these membranes. The extent of binding provides a quantitative measure of the ligand-receptor interaction. Functional assays, such as those measuring GTPγS binding, can further elucidate the consequence of this binding, determining if the ligand acts as an agonist or antagonist. nih.gov
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. eurofins.comnih.gov These assays utilize a radioactive version of a ligand (a radioligand) that is known to bind to the target receptor. In a typical experiment, the radioligand is incubated with the receptor preparation until equilibrium is reached. uah.es The bound radioligand is then separated from the unbound, and the amount of radioactivity is measured to determine the amount of binding. unc.edu
Two main types of radioligand assays are used:
Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the total number of receptors in a sample (Bmax) and the radioligand's affinity for the receptor (Kd). nih.govuah.es
Competition Assays: These are used to determine the affinity of a non-radioactive compound (the competitor), like this compound. A fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of the competitor compound. The competitor's ability to displace the radioligand from the receptor is measured, and from this, its own binding affinity (expressed as a Ki or IC50 value) can be calculated. nih.gov
While effective, the use of radioactive materials has led to the development of non-radioactive detection methods. seracare.com These alternatives often rely on fluorescence or bioluminescence. nih.gov For example, a fluorescently tagged ligand can be used, or assays can be designed where a signal is generated upon ligand binding, such as through fluorescence polarization (FP) or bioluminescence resonance energy transfer (BRET). promega.combmglabtech.com Another approach involves using haptens like biotin (B1667282) or digoxigenin, which can be attached to a ligand and later detected with enzyme-linked streptavidin or antibodies that generate a chemiluminescent or colorimetric signal. seracare.comjenabioscience.com
The interaction between a ligand and a receptor is defined by several key parameters:
Affinity (Binding Strength): This describes the tightness of the binding between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. bmglabtech.com Research has shown that this compound displays a high affinity for the human 5-HT7 serotonin receptor, with a reported Ki value of 16 nM. uj.edu.pl
Kinetics: This refers to the rate at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) a receptor. plos.org These rates determine how quickly the ligand's effect can start and end. uah.es
Specificity: This measures the ligand's ability to discriminate between different receptors. plos.org A highly specific ligand will bind with high affinity to one type or subtype of receptor while having low affinity for others. This is a critical property for developing targeted therapeutics. Studies on various indolethylamines have suggested that substitutions at the 6-position of the indole (B1671886) ring can influence binding affinity, with some 6-substituted compounds showing lower affinity for certain receptors like the 5-HT1A receptor compared to compounds substituted at other positions. researchgate.net
Table 1: Binding Affinity of this compound at the 5-HT7 Receptor
| Compound | Receptor | Binding Affinity (Ki) | Source |
|---|---|---|---|
| This compound | 5-HT7 | 16 nM | uj.edu.pl |
This compound is primarily utilized as a tool for investigating serotonin (5-hydroxytryptamine, 5-HT) receptors. chemimpex.com The 5-HT receptor family is diverse, comprising at least 12 GPCRs that are grouped into seven main families (5-HT1 to 5-HT7). bmbreports.org These receptors are involved in a wide array of physiological and neurological processes.
Research into the structure-activity relationship (SAR) of tryptamine derivatives has provided insights into how substitutions on the indole ring affect receptor interaction. One study systematically compared the binding and functional activity of primary amine tryptamines (like this compound) with their N,N-dimethylated (tertiary amine) counterparts at the 5-HT1A and 5-HT2A receptors. researchgate.net The findings indicated that primary amines generally had a higher binding affinity at the 5-HT1A receptor. researchgate.net For the 5-HT2A receptor, the primary amines showed dramatically increased receptor engagement in functional assays compared to their N,N-dimethylated versions. researchgate.net
Table 2: Comparative Receptor Engagement of Primary vs. Tertiary Amine Tryptamines
| Receptor | General Finding | Source |
|---|---|---|
| 5-HT1A | Primary amines (e.g., this compound) generally show higher binding affinity than their N,N-dimethyl counterparts. | researchgate.net |
| 5-HT2A | Primary amines (e.g., this compound) show significantly greater receptor engagement in functional assays compared to their N,N-dimethyl counterparts. | researchgate.net |
X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex, revealing the precise binding interactions at an atomic level. rsc.org Traditionally, these experiments are conducted at cryogenic temperatures (around 100 K or -173°C) to protect the protein crystal from radiation damage. nih.gov However, there is growing evidence that collecting data at room temperature provides a more physiologically relevant picture of the protein's structure and dynamics. rsc.orgnih.gov
Studies have shown that cryo-cooling can alter the conformational landscape of a protein, potentially masking alternative binding poses or even introducing structural artifacts. nih.govnih.govresearchgate.net For instance, a crystallographic study of the enzyme trypsin in complex with 5-chlorotryptamine (B1214102), a close structural analog of this compound, found that the ligand adopted alternative conformations only when analyzed at cryogenic temperatures. rsc.orgnih.govresearchgate.net This was suggested to be a "cryoartifact," implying that the conformations observed at room temperature are more representative of the binding interaction under physiological conditions. nih.govresearchgate.net Therefore, analyzing the complex of this compound with its target receptors at different temperatures could provide critical insights into its binding mode and the flexibility of the receptor's binding pocket.
Investigation of this compound Interactions with Serotonin Receptors
Enzyme Interaction Mechanisms
In addition to receptor binding, the pharmacological profile of a compound is influenced by its interaction with enzymes. Enzymes are biological catalysts that can metabolize drugs, altering their structure and activity. wikipedia.org The interaction begins with the substrate (in this case, the drug) binding to the enzyme's active site. nih.gov This binding is stabilized by various molecular interactions, such as hydrogen bonds and hydrophobic effects. nih.gov
Tryptamines as a class are well-known substrates for monoamine oxidase (MAO), an enzyme that plays a crucial role in their degradation and inactivation in the body. wikipedia.org The chlorine atom at the 6-position of this compound would influence its interaction with the active site of metabolizing enzymes like MAO. Furthermore, substrate specificity studies of other enzymes, such as N-methyltransferases, have included this compound to probe the structural requirements for enzyme activity. mit.edu The specific mechanisms, including the precise binding orientation and the catalytic steps involved in the potential metabolism of this compound, would require detailed enzymology studies.
Inhibition of Tryptophan Decarboxylase by this compound and its Biochemical Consequences on Serotonin Levels
The primary mechanism attributed to this compound is its ability to inhibit the enzyme tryptophan decarboxylase. biosynth.com This enzyme, a pyridoxal-5′-phosphate-dependent aromatic L-amino acid decarboxylase, plays a crucial role in the biosynthesis of tryptamine from the essential amino acid L-tryptophan. frontiersin.org In both plants and animals, the conversion of tryptophan to tryptamine is a critical step. frontiersin.orgwikipedia.org In mammals, tryptamine serves as a precursor for the neurotransmitter serotonin (5-hydroxytryptamine). wikipedia.org
By inhibiting tryptophan decarboxylase, this compound effectively blocks the production of tryptamine. This inhibition leads to a subsequent decrease in the levels of serotonin, a monoamine neurotransmitter that regulates a wide array of physiological functions. biosynth.com The reduction in serotonin levels is responsible for some of the compound's observed physiological effects, such as vasoconstriction. biosynth.com In normal serotonin synthesis, tryptophan is first hydroxylated and then decarboxylated; however, the decarboxylation of tryptophan to tryptamine is also a known pathway. wikipedia.orgresearchgate.net The enzyme Aromatic L-amino acid decarboxylase (AADC), which can function as a tryptophan decarboxylase, is typically not the rate-limiting step in serotonin synthesis unless a precursor like 5-HTP is administered. wikipedia.org
Table 1: Key Enzymes in Tryptamine and Serotonin Metabolism
| Enzyme | Function | Role in Serotonin Pathway | Effect of Inhibition |
|---|---|---|---|
| Tryptophan Decarboxylase (TDC) | Catalyzes the decarboxylation of L-tryptophan to produce tryptamine. frontiersin.org | An initial step in the biosynthesis of tryptamine, a precursor to serotonin. wikipedia.org | Inhibition by this compound leads to reduced tryptamine and subsequently reduced serotonin levels. biosynth.com |
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination (breakdown) of monoamine neurotransmitters, including serotonin and tryptamine. nih.govnih.gov | Degrades serotonin, terminating its signal. nih.gov | Inhibition by MAOIs leads to increased levels of serotonin and other monoamines. nih.gov |
Modulation of Protein Synthesis via Prevention of Amino Acid Cross-Coupling by this compound
In addition to its effects on neurotransmitter levels, this compound has been found to inhibit protein synthesis. biosynth.com This action is reportedly achieved by preventing the cross-coupling of amino acids. biosynth.com Peptide synthesis involves the formation of a peptide bond between two amino acids, a process that occurs in a precise, step-wise manner. thermofisher.com This coupling requires the activation of the carboxyl group of one amino acid so it can react with the amino group of the next. thermofisher.com
While the precise mechanism of how this compound interferes with this biological process is not fully detailed in the available literature, the disruption of amino acid cross-coupling would fundamentally halt the elongation of peptide chains, thereby inhibiting the synthesis of proteins. It is important to distinguish this biological inhibition from synthetic chemistry techniques, where "cross-coupling" often refers to laboratory methods for creating new chemical bonds, such as the formation of unnatural amino acids through processes like photoredox catalysis. rsc.orgnih.gov The reported action of this compound pertains to the disruption of the natural, biological process of protein formation. biosynth.com
Monoamine Oxidase Inhibition by Related Tryptamines as a Comparative Mechanism
To understand the unique action of this compound, it is useful to compare it with the mechanism of other related tryptamines, many of which function as Monoamine Oxidase Inhibitors (MAOIs). nih.govubc.ca Monoamine oxidase (MAO) is a family of enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. nih.govnih.gov By breaking down these neurotransmitters, MAO terminates their signaling activity in the brain and other tissues. nih.gov
There are two primary isoforms of this enzyme, MAO-A and MAO-B. wikipedia.org MAO-A preferentially metabolizes serotonin and norepinephrine, whereas both isoforms can deaminate dopamine and tyramine. nih.govwikipedia.org Tryptamine itself is a substrate for MAO. wikipedia.org
MAOIs are compounds that block the action of the MAO enzyme. nih.gov This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentrations in the brain. nih.gov This mechanism is the basis for a class of antidepressant medications. nih.govnih.gov This stands in stark contrast to the action of this compound. While MAOIs increase serotonin levels by preventing its breakdown, this compound decreases serotonin levels by inhibiting its synthesis at the tryptophan decarboxylase step. biosynth.comnih.gov
Theoretical and Computational Approaches for Molecular Interactions
Computational methods are indispensable for understanding how molecules like this compound interact with their biological targets at an atomic level. Techniques such as molecular docking and machine learning provide powerful tools for investigating these interactions and guiding the design of new therapeutic agents.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (a ligand) within the active site of a target protein. openaccessjournals.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding the basis of molecular recognition. openaccessjournals.comunirioja.es The process involves sampling a vast number of possible conformations and orientations (poses) of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov
In the context of this compound, molecular docking could be employed to model its interaction with tryptophan decarboxylase. Researchers could computationally place this compound into the enzyme's active site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, that contribute to its inhibitory activity. biorxiv.org Modern docking approaches often account for protein flexibility, for instance, by using an ensemble of different protein conformations, which can provide a more accurate representation of the dynamic binding process. unirioja.esmdpi.com Such studies can elucidate the precise structural determinants of inhibition and provide a rational basis for designing more potent or selective inhibitors.
Machine Learning Algorithms for Ligand Identification and Design in the Context of Chlorotryptamines
Machine learning (ML), particularly deep learning, has emerged as a powerful strategy in drug discovery for predicting protein-ligand interactions and identifying novel drug candidates. nih.govarxiv.org These algorithms can learn complex patterns from large datasets of known protein-ligand interactions and their associated binding affinities. nih.gov By training on this data, ML models can develop predictive "scoring functions" to estimate the binding affinity of new, untested compounds. nih.govnih.gov
These models can utilize various representations of molecules, from 2D chemical structures to 3D conformations. arxiv.org For instance, graph neural networks can interpret the complex topology of protein-ligand interaction graphs to predict binding strength. nih.gov
In the context of chlorotryptamines, ML algorithms could be applied in several ways:
Virtual Screening: An ML model trained on known enzyme inhibitors could rapidly screen vast libraries of virtual compounds to identify novel molecules with a high probability of inhibiting tryptophan decarboxylase.
Ligand Design: Generative models could design entirely new chlorotryptamine derivatives optimized for high affinity and selectivity towards the target enzyme.
Affinity Prediction: For a series of chlorotryptamine analogs, ML can predict their binding affinities, helping to prioritize which compounds to synthesize and test in the lab. arxiv.orgplos.org
This computational approach accelerates the drug discovery pipeline by reducing the time and cost associated with traditional experimental screening. plos.org
Table 2: Computational Approaches in Drug Discovery
| Technique | Primary Goal | Methodology | Application for Chlorotryptamines |
|---|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of a ligand to a protein. openaccessjournals.comnih.gov | Involves sampling ligand conformations in the protein's active site and using scoring functions to rank them. nih.gov | Modeling the interaction of this compound with tryptophan decarboxylase to understand its inhibitory mechanism. |
| Machine Learning | Predict binding affinity, identify new ligands, and design novel molecules. nih.govnih.gov | Uses algorithms (e.g., neural networks) trained on large datasets of known protein-ligand interactions. biorxiv.orgplos.org | Screening for new chlorotryptamine-like inhibitors or designing novel ones with improved properties. |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-hydroxytryptamine (Serotonin) |
| 5-HTP (5-Hydroxytryptophan) |
| Carbidopa |
| Dopamine |
| L-DOPA |
| Melatonin |
| Moclobemide |
| Norepinephrine |
| Tryptamine |
| L-Tryptophan |
Enzymatic and Biocatalytic Approaches Involving 6 Chlorotryptamine
Directed Biosynthesis of 6-Chlorotryptamine and Analogues
Directed biosynthesis leverages the inherent specificity of enzymes to produce desired molecules. This approach has been successfully applied to generate this compound and a variety of other halogenated tryptamine (B22526) analogues. A key strategy involves the use of engineered enzymes and biocatalytic cascades to control the position of halogenation on the tryptophan or tryptamine scaffold. frontiersin.orgfrontiersin.org
Flavin-Dependent Halogenases (FDHs) for Regioselective Chlorination of Tryptophan and Tryptamine Substrates
Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds, including tryptophan. rsc.orgnih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide ion to generate a reactive halogenating species. chemrxiv.orgnih.gov The remarkable regioselectivity of FDHs, which allows for halogenation at specific positions on the indole (B1671886) ring (C5, C6, or C7), makes them powerful tools for biocatalysis. rsc.org
Several tryptophan halogenases have been identified and characterized, each with a distinct regioselectivity. For instance, PrnA and RebH are well-studied tryptophan 7-halogenases, while PyrH targets the C5 position. rsc.orgnih.gov The tryptophan 6-halogenase, SttH, originally discovered in Streptomyces toxytricini, along with Thal from Streptomyces albogriseolus, specifically catalyzes the chlorination of L-tryptophan at the 6-position, a crucial step for the potential biosynthesis of this compound. acs.orgresearchgate.net The mechanism of these enzymes involves the formation of hypohalous acid, which is then directed to the substrate-binding site for electrophilic aromatic substitution. mdpi.com
Table 1: Examples of Flavin-Dependent Tryptophan Halogenases and their Regioselectivity
| Enzyme | Organism of Origin | Regioselectivity | Reference |
|---|---|---|---|
| SttH | Streptomyces toxytricini | C6 | acs.orgresearchgate.net |
| Thal | Streptomyces albogriseolus | C6 | acs.orgresearchgate.net |
| RebH | Lechevalieria aerocolonigenes | C7 | mdpi.comrsc.org |
| PrnA | Pseudomonas fluorescens | C7 | mdpi.comrsc.org |
| PyrH | Streptomyces rugosporus | C5 | nih.govtandfonline.com |
Enzyme Engineering and Directed Evolution for Altered Selectivity and Activity (e.g., RebH and SttH Variants)
While wild-type FDHs exhibit remarkable regioselectivity for their native substrates, enzyme engineering and directed evolution have been employed to alter their selectivity and enhance their activity towards non-native substrates like tryptamine. nsf.govresearchgate.net These techniques involve introducing mutations into the enzyme's amino acid sequence to modify its structure and function.
One notable success in this area was the development of RebH variants with a complete switch in substrate preference from tryptophan to tryptamine, a critical step for the direct production of halogenated tryptamines. researchgate.net These engineered enzymes often exhibit enhanced activity on a range of non-native indole substrates. nih.gov
Molecular Recognition and Active Site Interactions in Biocatalytic Halogenation
The regioselectivity of FDHs is fundamentally governed by molecular recognition, specifically how the substrate binds within the enzyme's active site. chemrxiv.orgnih.gov Crystal structures of tryptophan halogenases have revealed that the substrate is precisely positioned relative to the reactive halogenating species, ensuring that halogenation occurs at a specific carbon atom. nih.govrsc.org
The active site contains a catalytic lysine (B10760008) residue that is believed to play a crucial role in activating the hypohalous acid for electrophilic attack. researchgate.net The substrate is held in place through a network of hydrogen bonds and hydrophobic interactions. rsc.org For instance, in tryptophan 7-halogenases like RebH, the tryptophan molecule is oriented such that the C7 position is exposed to the halogenating agent, while other positions are shielded. rsc.orgnih.gov
Computational modeling and molecular dynamics simulations have provided further insights into the subtle interactions that dictate substrate binding and regioselectivity. nih.gov These studies have shown how mutations, even those distant from the active site, can influence the enzyme's conformational dynamics and ultimately alter its catalytic properties. nsf.gov
Biocatalytic Cascades for the Synthesis of Tryptamine Analogs including this compound
An engineered two-enzyme cascade has been developed for the synthesis of various tryptamine analogs. researchgate.net This system can be adapted for the production of this compound by utilizing a tryptophan 6-halogenase in the first step to produce 6-chlorotryptophan, followed by a tryptophan decarboxylase to convert it to this compound. The success of such cascades relies on the compatibility of the enzymes and their complementary substrate specificities. researchgate.net For example, a study successfully synthesized this compound on a 1.4 mmol scale using an engineered biocatalytic cascade. researchgate.net
Metabolic Engineering in Biological Systems
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. This approach has been applied in various host organisms to produce halogenated tryptophans and tryptamines.
Production of Chlorotryptophan and Chlorotryptamine in Heterologous Expression Hosts (e.g., Nicotiana benthamiana)
The production of chlorinated tryptophan and tryptamine has been successfully demonstrated in heterologous plant hosts, most notably Nicotiana benthamiana. cam.ac.ukfrontiersin.org This plant species is widely used for transient gene expression, allowing for the rapid testing and optimization of engineered metabolic pathways. cam.ac.uk
By introducing bacterial flavin-dependent halogenase genes, such as rebH (7-chlorinase) and sttH (6-chlorinase), into N. benthamiana, researchers have achieved the in planta production of the corresponding chlorinated tryptophans. biorxiv.orgbiorxiv.org These halogenated precursors can then be channeled into the plant's native metabolic pathways or into co-expressed engineered pathways. For example, the introduction of a tryptophan decarboxylase alongside the halogenase can lead to the production of chlorotryptamines. nih.gov
Localization of the enzymatic machinery within specific cellular compartments, such as the chloroplasts, has been shown to be a successful strategy. nsf.gov The chloroplast environment can provide the necessary reducing equivalents for the FDH/flavin reductase system, sometimes making the co-expression of a separate reductase unnecessary. biorxiv.org These studies have not only demonstrated the feasibility of producing compounds like 6-chlorotryptophan and this compound in a plant-based system but also opened the door for the biosynthesis of a wide range of novel halogenated plant natural products. frontiersin.orgnih.gov
Engineering Tryptophan Decarboxylase Variants for Acceptance of Substrate Derivatives (e.g., 6-Chlorotryptophan)
Tryptophan decarboxylase (TDC) is a key enzyme that converts tryptophan to tryptamine. However, the native enzyme often shows limited activity towards modified substrates like 6-chlorotryptophan. To overcome this, researchers have engineered TDC variants with improved acceptance of such derivatives.
One study successfully generated this compound, a novel precursor for monoterpenoid indole alkaloids (MIAs), by co-expressing a tryptophan 6-halogenase (SttH) with tryptophan decarboxylase in tobacco plants. nih.govmdpi.com This demonstrated the potential of in planta systems for producing valuable halogenated compounds. nih.gov However, it was also noted that the native tryptophan decarboxylase does not tolerate substrate derivatives well, leading to the accumulation of chlorotryptophan. frontiersin.org
To address this limitation, protein engineering efforts have focused on modifying the active site of TDC. For example, through a process called Substrate Multiplexed Screening (SUMS), researchers identified mutations in the active site of Ruminococcus gnavus TDC (RgnTDC) that enhanced its activity towards a range of tryptophan analogs, including 6-chloro-tryptophan (6-Cl-Trp). nih.gov Specifically, the W349K variant of RgnTDC was found to maintain high activity with non-5-substituted tryptophan substrates like 6-Cl-Trp. nih.gov This engineered biocatalytic cascade enabled the synthesis of various tryptamine analogs, including this compound, on a preparative scale with improved yields compared to reactions using the parent enzymes. nih.govresearchgate.net
Table 1: Engineered Tryptophan Decarboxylase Variants for this compound Synthesis
| Enzyme Variant | Substrate | Key Finding | Reference |
| Wild-type TDC + SttH | Tryptophan | Co-expression in tobacco plants produced this compound. | nih.govmdpi.com |
| RgnTDC W349K | 6-Chloro-tryptophan | Maintained high activity for the synthesis of this compound. | nih.gov |
Enzymatic Condensation of Tryptamine Analogs (e.g., this compound) with Secologanin (B1681713) by Strictosidine (B192452) Synthase (CrSTR)
Strictosidine synthase (STR) is a pivotal enzyme in the biosynthesis of MIAs, catalyzing the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. nih.govnih.govwikipedia.org The promiscuity of STR allows it to accept various tryptamine analogs, including this compound, to generate novel "un-natural" strictosidine analogs.
Researchers have demonstrated the in vitro enzymatic condensation of secologanin with a variety of tryptamine analogs, including this compound, using Catharanthus roseus STR (CrSTR). nih.gov This reaction serves as the entry point for creating diverse MIA analogs. The resulting chlorinated strictosidine derivatives can then be used as substrates for downstream enzymes in reconstituted biosynthetic pathways. nih.govfrontiersin.org
The ability of CrSTR to utilize halogenated tryptamines is influenced by the position of the halogen atom. While the enzyme shows higher promiscuity for substitutions at the C7 position of the indole ring, it can also accept substrates with modifications at other positions, including C6. nih.gov However, larger atoms like chlorine and bromine at the C4, C5, and C6 positions can cause steric clashes with the enzyme's binding site. nih.gov
Biosynthesis of Monoterpenoid Indole Alkaloids from Halogenated Tryptamine Precursors
The generation of halogenated strictosidine analogs from precursors like this compound opens the door to the biosynthesis of a wide array of novel monoterpenoid indole alkaloids (MIAs). frontiersin.org These "new-to-nature" compounds can exhibit unique pharmacological properties. nih.gov
By feeding these un-natural strictosidine analogs to heterologous expression systems, such as Nicotiana benthamiana, containing the reconstituted biosynthetic pathways for specific MIAs, researchers can produce novel halogenated alkaloids. nih.govfrontiersin.org For instance, pathways for the anticancer agent stemmadenine (B1243487) acetate (B1210297) and the antipsychotic alstonine (B1665729) have been successfully reconstituted in N. benthamiana to produce analogs of these compounds. nih.govfrontiersin.org
Furthermore, the entire biosynthetic pathway for MIAs, including the generation of halogenated precursors, can be engineered into microbial hosts like baker's yeast (Saccharomyces cerevisiae). nih.gov This approach has been used to achieve the de novo biosynthesis of serpentine (B99607) and alstonine, and has been adapted to produce 19 different halogenated derivatives. nih.gov
Enzyme Promiscuity and Substrate Scope Investigations for Chlorotryptamine Precursors
Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a key factor in the biocatalytic production of novel compounds. wikipedia.org Investigations into the substrate scope of enzymes involved in tryptamine and MIA biosynthesis have revealed their potential for accepting chlorinated precursors.
Studies have shown that various enzymes in the MIA pathway exhibit a degree of promiscuity towards halogenated substrates. frontiersin.org For example, tryptophan halogenases, which are crucial for the initial chlorination step, have been successfully expressed in plants and other heterologous systems. nih.govmdpi.com The tryptophan 6-halogenase SttH from Streptomyces toxytricini can efficiently produce 6-chlorotryptophan, which can then be converted to this compound. nih.govmdpi.com
The substrate scope of tryptophan decarboxylase has been expanded through protein engineering to efficiently convert 6-chlorotryptophan into this compound. nih.gov Similarly, strictosidine synthase has been shown to accept this compound as a substrate, although its efficiency can be influenced by the position of the chlorine atom. nih.govnih.gov
Table 2: Enzyme Promiscuity for Chlorinated Tryptamine Precursors
| Enzyme | Native Substrate | Promiscuous Substrate | Application | Reference |
| Tryptophan 6-halogenase (SttH) | Tryptophan | Tryptophan | Production of 6-chlorotryptophan | nih.govmdpi.com |
| Tryptophan Decarboxylase (RgnTDC variant) | Tryptophan | 6-Chlorotryptophan | Synthesis of this compound | nih.gov |
| Strictosidine Synthase (CrSTR) | Tryptamine | This compound | Synthesis of chlorinated strictosidine analogs | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 6 Chlorotryptamine and Analogues
Impact of Chlorine Substitution on Biological Activity and Receptor Interactions
The chlorine atom exerts a strong electron-withdrawing inductive effect, which can polarize adjacent moieties and influence interactions with receptor binding sites. This electronic modification can be a critical determinant of a compound's potency and efficacy. Furthermore, the addition of a chlorine atom increases the lipophilicity of the molecule. This enhanced lipophilicity can lead to greater partitioning into the lipid bilayers of cell membranes or into the lipophilic domains of a target protein, potentially improving its ability to cross the blood-brain barrier and reach central nervous system targets.
For instance, the presence of a chlorine substituent can modulate the activity of tryptamine (B22526) derivatives at various serotonin (B10506) (5-HT) receptors. The position of the chlorine atom on the indole (B1671886) ring is crucial, as different positional isomers can exhibit distinct pharmacological profiles. The specific interactions between the chlorinated tryptamine and the amino acid residues within the receptor's binding pocket dictate whether the compound acts as an agonist, antagonist, or partial agonist, and with what affinity.
Comparative Analysis of Halogenated Tryptamine Isomers (e.g., 5-Chlorotryptamine (B1214102), 7-Chlorotryptamine)
The position of the halogen on the tryptamine indole ring is a key factor in determining its biological activity. Studies comparing isomers such as 5-chlorotryptamine, 6-chlorotryptamine, and 7-chlorotryptamine reveal significant differences in their receptor interaction profiles and functional activities.
Research utilizing flavin-dependent halogenase enzymes (FDHs) has enabled the selective synthesis of these different isomers, facilitating their comparative evaluation. nih.govrsc.org While the native enzyme RebH selectively produces 7-chlorotryptamine, directed evolution has generated variants with high selectivity for the 5- and 6-positions. nih.govrsc.org This has allowed for a more detailed examination of their respective biological properties.
7-Chlorotryptamine (7-CT) is a full agonist at the serotonin 5-HT2A receptor, with a half-maximal effective concentration (EC₅₀) of 18.8 nM and a maximal efficacy (Eₘₐₓ) of 102%. wikipedia.org It also functions as a potent serotonin releasing agent (SRA), with an EC₅₀ value of 8.03 nM for serotonin release. wikipedia.org
In contrast, 5-chlorotryptamine demonstrates different activity depending on the receptor subtype. At 5-HT3A receptors, it has an EC₅₀ of 8.1 μM but acts as a very weak partial agonist with an Rₘₐₓ of only 0.0037. nih.gov At the 5-HT2A receptor, it is a full agonist with a potency of 29.47 nM, while at the 5-HT2B receptor, it is a partial agonist with a potency of 11.40 nM. ugent.be
Data for this compound is less abundant in comparative studies, but it has been shown to have a high affinity for serotonin receptors, with a reported binding affinity (Ki) of 16 nM. uj.edu.pl The differences in the electronic environment and steric hindrance resulting from the chlorine's position at C-5, C-6, or C-7 on the indole ring likely account for these varied pharmacological profiles.
| Compound | Receptor | Activity | Potency / Affinity (nM) |
| This compound | Serotonin Receptors | - | Ki = 16 uj.edu.pl |
| 7-Chlorotryptamine | 5-HT2A | Full Agonist | EC₅₀ = 18.8 wikipedia.org |
| Serotonin Transporter | Releasing Agent | EC₅₀ = 8.03 wikipedia.org | |
| 5-Chlorotryptamine | 5-HT3A | Very Weak Partial Agonist | EC₅₀ = 8,100 nih.gov |
| 5-HT2A | Full Agonist | pEC₅₀ = 29.47 ugent.be | |
| 5-HT2B | Partial Agonist | pEC₅₀ = 11.40 ugent.be |
EC₅₀: Half-maximal effective concentration; Ki: Inhibitory constant; pEC₅₀: negative log of EC₅₀.
Influence of Substitutions on the Indole Ring and Amine Moiety on Reactivity and Biological Effects
Beyond halogenation, other substitutions on both the indole ring and the terminal amine moiety of the ethylamine (B1201723) side chain are crucial in defining the biological effects of tryptamines. tandfonline.com These modifications can influence receptor selectivity, metabolic stability, and the ability to cross the blood-brain barrier. nih.gov
Indole Ring Substitutions: Substitutions at various positions on the indole nucleus, particularly at the 5-position, significantly modulate activity. For example, the addition of a methoxy (B1213986) group at the 5-position (as in 5-methoxytryptamine) is a common modification that often enhances affinity for certain serotonin receptors. nih.gov In general, substitutions on the indole ring can alter the molecule's interaction with the receptor, leading to changes in efficacy and potency. acs.org
Amine Moiety Substitutions: Modifications to the amino group of the ethylamine side chain are also critically important. The primary amine of tryptamine can be susceptible to metabolism by enzymes like monoamine oxidase (MAO). nih.gov Replacing the primary amine with secondary or tertiary amines, such as through N-mono- or N,N-dimethylation, increases the molecule's lipophilicity. nih.gov This change can make the compound less prone to metabolic degradation and can increase its ability to penetrate the central nervous system. nih.gov However, the size of the substituents on the amine is important; small alkyl groups are generally well-tolerated, while larger or branched chains can reduce affinity. nih.gov The two-atom chain separating the indole ring from the terminal amine is considered crucial for optimal binding to many tryptamine receptors. nih.gov
Arylsulfonyltryptamine Analogues as Serotonin Receptor Ligands
A significant class of modified tryptamines are the N1-arylsulfonyltryptamines, which have been extensively studied as ligands for the 5-HT6 serotonin receptor. researchgate.netcapes.gov.br The addition of a bulky arylsulfonyl group to the indole nitrogen (N1 position) can dramatically enhance binding affinity for the 5-HT6 receptor. researchgate.net
For example, N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine was found to be a potent ligand for the human 5-HT6 receptor. capes.gov.brnih.gov Structure-activity relationship studies have shown that the N1-benzenesulfonyl group is often optimal for enhancing affinity compared to other N1 modifications. researchgate.net
Preclinical Research Models and Tools for 6 Chlorotryptamine Investigations
In Vitro Research Methodologies
In the realm of preclinical research, in vitro methodologies serve as foundational tools for dissecting the pharmacological and biochemical properties of novel compounds. For 6-Chlorotryptamine, these laboratory-based techniques, which are conducted in a controlled environment outside of a living organism, are crucial for elucidating its mechanisms of action and its interactions within biological systems.
Use of this compound as a Tool in Neuropharmacological Studies
This compound is a valuable tool in neuropharmacological research, primarily due to its activity as a serotonin (B10506) receptor agonist. chemimpex.com Its structure, which features a chlorine atom on the indole (B1671886) ring, enhances its biological activity and allows for selective interactions with specific serotonin receptor subtypes. chemimpex.com This selectivity makes it instrumental in studies aimed at understanding mood regulation and exploring potential therapeutic avenues for conditions like depression and anxiety. chemimpex.com
Researchers utilize this compound to probe the intricate workings of neurotransmitter systems. chemimpex.com By studying its effects on serotonin receptors, scientists can gain insights into the downstream signaling pathways and physiological responses mediated by these receptors. This makes it an important compound for investigating the molecular basis of neurological and psychiatric disorders.
Investigation of this compound in Biochemical Pathways Involving Tryptamines
The investigation of this compound extends to its role in the broader biochemical pathways involving tryptamines. chemimpex.com Tryptamines are a class of monoamine alkaloids that play significant roles in metabolism and are precursors to various bioactive compounds. researchgate.netwikipedia.org The introduction of a chlorine atom in this compound makes it a unique analog for studying these pathways. chemimpex.com
In vitro studies have demonstrated the enzymatic conversion of tryptamine (B22526) analogs. For instance, Catharanthus roseus strictosidine (B192452) synthase (CrSTR) can catalyze the condensation of various tryptamine analogs, including this compound, with secologanin (B1681713) to form strictosidine analogs. frontiersin.org This highlights the potential for this compound to be utilized in engineered metabolic pathways to produce novel compounds. researchgate.netnih.gov Furthermore, studies have shown that tryptophan decarboxylase can convert chlorinated tryptophan into chlorotryptamine, which can then be incorporated into the biosynthesis of complex alkaloids. nih.gov These investigations provide a deeper understanding of the metabolic fate of tryptamines and the enzymatic flexibility to process halogenated derivatives. nih.govnsf.gov
| Enzyme/System | Substrate(s) | Product(s) | Research Context |
| Catharanthus roseus strictosidine synthase (CrSTR) | This compound, Secologanin | 6-Chlorostrictosidine | In vitro enzymatic synthesis of new-to-nature alkaloid analogs. frontiersin.org |
| Tryptophan Decarboxylase | Chlorinated Tryptophan | Chlorotryptamine | Introduction of chlorination into medicinal plant metabolism. nih.gov |
| Flavin-dependent halogenases (e.g., RebH, SttH) | Tryptophan | Chlorinated Tryptophan | Engineering of halogenated indigo (B80030) precursors in plants. researchgate.netnsf.gov |
Metabolite Identification in Preclinical Contexts
The identification of metabolites is a critical step in the preclinical development of any new chemical entity, including this compound. ijpras.comfrontagelab.com.cnnih.gov Understanding how a compound is metabolized in the body is essential for assessing its potential efficacy and toxicity. escientificpublishers.com In preclinical settings, both in vitro and in vivo models are employed to profile and identify metabolites. fda.gov
In vitro methods typically involve incubating the parent drug with liver microsomes, hepatocytes, or other subcellular fractions from various species, including humans. frontagelab.com.cnfda.gov These studies help to identify the primary metabolic pathways and the enzymes involved. escientificpublishers.com In vivo studies, often conducted in animal models, provide a more comprehensive picture of the metabolic fate of the compound, including absorption, distribution, metabolism, and excretion (ADME). escientificpublishers.com
Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are instrumental in the identification and characterization of metabolites. ijpras.comescientificpublishers.com High-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. ijpras.comnih.gov For instance, a study on the metabolism of a novel antitumor drug candidate, LW6, utilized a hybrid triple quadrupole-linear ion trap mass spectrometer to identify 12 metabolites, which were characterized based on their MS/MS spectra and retention times relative to the parent compound. nih.gov Similarly, the metabolic pathways of CAM106, an antiviral agent, were elucidated in rats using high-resolution mass spectrometry, identifying 11 metabolites and their routes of formation, which included oxidation, reduction, desaturation, and methylation. mdpi.com
Methodological Considerations in Preclinical Research (e.g., Experimental Design, Statistical Analysis)
Rigorous experimental design and appropriate statistical analysis are paramount in preclinical research to ensure the validity and reproducibility of findings. When investigating compounds like this compound, careful consideration must be given to the selection of appropriate models, both in vitro and in vivo, that accurately reflect the biological question being addressed.
In vitro studies should be designed to control for potential confounding factors, and assays should be validated for their specificity, sensitivity, and reproducibility. frontiersin.org For example, when assessing the activity of tryptamine analogs, it is important to consider their potential interactions with multiple receptor subtypes and to use assays that can distinguish between these interactions. nih.gov
In vivo studies in animal models require careful planning regarding the choice of species, the route of administration, and the endpoints to be measured. The design should aim to minimize bias and variability. Statistical analysis plans should be established before the study begins, and the appropriate statistical tests should be used to analyze the data. This ensures that any observed effects can be confidently attributed to the compound under investigation. The integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling can further enhance the understanding of the relationship between drug exposure and its pharmacological effects. nih.gov
| Consideration | Importance in Preclinical Research | Example Application for this compound |
| Model Selection | Ensures the relevance of the experimental system to the research question. | Using cell lines expressing specific serotonin receptor subtypes to study receptor-specific effects. wikipedia.org |
| Assay Validation | Confirms the accuracy, precision, and reliability of the measurement methods. | Validating a binding assay to ensure it specifically measures the interaction of this compound with its target receptor. uj.edu.pl |
| Control Groups | Provides a baseline for comparison to determine the effect of the intervention. | Including a vehicle control group in an animal study to account for any effects of the delivery solution. |
| Statistical Analysis | Allows for the objective interpretation of data and the drawing of valid conclusions. | Using analysis of variance (ANOVA) to compare the effects of different concentrations of this compound on a biological response. |
| PK/PD Modeling | Relates the concentration of the drug in the body to its observed effects over time. | Developing a model to predict the in vivo efficacy of this compound based on its measured plasma concentrations. nih.gov |
Advanced Research Directions and Future Perspectives in 6 Chlorotryptamine Studies
Innovations in Synthetic Chemistry for Diversifying 6-Chlorotryptamine Derivatives
The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space of this compound derivatives. Traditional multi-step syntheses of tryptamine (B22526) analogs can be arduous. nih.gov Recent advancements focus on creating more diverse libraries of these compounds for extensive structure-activity relationship (SAR) studies.
One promising area of innovation is the use of greener and more efficient halogenation techniques for indoles. organic-chemistry.orgacs.org For instance, an environmentally friendly method using an oxone-halide system allows for the selective halogenation of indoles, reducing the need for toxic halogenating agents and minimizing hazardous byproducts. organic-chemistry.orgacs.org The regioselectivity of this reaction can be controlled by the electronic properties of the protecting group on the indole (B1671886) nitrogen, offering a versatile tool for synthesizing a variety of haloindoles. organic-chemistry.org Such methods pave the way for more sustainable and scalable production of this compound and its analogs.
Furthermore, innovative strategies for the direct functionalization of the indole core are being explored. This includes the development of one-pot tandem reactions and multicomponent reactions (MCRs) that allow for the rapid assembly of complex indole structures from simple and readily available starting materials. rsc.org These approaches not only streamline the synthesis but also enable the introduction of a wide range of substituents, leading to a greater diversity of this compound derivatives with potentially unique pharmacological profiles.
| Synthetic Innovation | Description | Potential Impact on this compound Research |
| Green Halogenation | Use of environmentally benign reagents like oxone-halide systems for chlorination of the indole ring. organic-chemistry.orgacs.org | Reduces hazardous waste and improves the sustainability of this compound synthesis. |
| One-Pot Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. rsc.org | Increases efficiency and reduces the time and resources required for synthesizing derivatives. |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. rsc.org | Allows for rapid generation of diverse libraries of this compound analogs for high-throughput screening. |
| Direct C-H Functionalization | Methods that directly introduce functional groups onto the indole scaffold, avoiding pre-functionalized starting materials. | Offers novel pathways to previously inaccessible derivatives and simplifies synthetic routes. |
Application of Enzyme Engineering and Biocatalysis for Sustainable Production
The use of enzymes in chemical synthesis, or biocatalysis, offers a sustainable and highly selective alternative to traditional chemical methods. mdpi.comnih.gov Enzyme engineering, the modification of enzyme structures to improve their function, is a key technology in this field. nih.gov
Researchers have successfully engineered enzymes like tryptophan synthase and tryptophan decarboxylase to produce a variety of tryptamine analogs. chemistryviews.org For example, a highly active and promiscuous L-tryptophan decarboxylase from Ruminococcus gnavus has been identified and utilized for the facile synthesis of over 20 different tryptamine analogs, including those with substituents at the 6-position. nih.gov This enzyme can be used in a two-step biocatalytic sequence with an engineered tryptophan synthase to produce tryptamines from commercially available indoles, offering a cost-effective and efficient route. nih.gov
The expression of halogenating enzymes in microorganisms is another exciting frontier. chemistryviews.org Scientists have engineered Saccharomyces cerevisiae (brewer's yeast) to produce halogenated tryptophans and tryptamines. chemistryviews.org By introducing genes for tryptophan halogenases, flavin reductase, and tryptophan decarboxylase, these yeast strains can synthesize chlorinated or brominated tryptamine derivatives. chemistryviews.org This whole-cell biocatalysis approach holds significant promise for the sustainable and scalable production of this compound and its analogs. chemistryviews.org
| Biocatalytic Approach | Key Enzymes | Organism/System | Products |
| Engineered Tryptophan Synthase & Decarboxylase Cascade | Tryptophan synthase, Tryptophan decarboxylase (e.g., from Ruminococcus gnavus) | In vitro enzymatic synthesis | Various substituted tryptamines nih.govchemistryviews.org |
| Whole-Cell Biocatalysis | Tryptophan halogenases, Flavin reductase, Tryptophan decarboxylase | Engineered Saccharomyces cerevisiae | Halogenated tryptophans and tryptamines chemistryviews.org |
| Metabolic Engineering | Tryptophan 7-halogenase (RebH), Tryptophanase | Engineered Corynebacterium glutamicum | 7-chloro-indole, 7-bromo-indole, 7-bromo-tryptamine researchgate.net |
Advanced Analytical Techniques for Comprehensive Characterization and Metabolite Profiling
As more diverse this compound derivatives are synthesized, sophisticated analytical techniques are essential for their comprehensive characterization and for studying their metabolic fate.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS-MS), is a powerful tool for the analysis of tryptamines and their metabolites. jfda-online.com Techniques like ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provide high resolution and mass accuracy, enabling the identification of novel metabolites. nih.gov For instance, studies on the in vitro metabolism of related tryptamines have identified various metabolic pathways, including hydroxylation, N-dealkylation, and carbonylation. nih.gov
Gas chromatography (GC) coupled with MS is another valuable technique, especially for volatile derivatives. americanpharmaceuticalreview.com Headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a sensitive method for analyzing volatile compounds in complex matrices. jfda-online.com
Nuclear magnetic resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of new chemical entities. americanpharmaceuticalreview.comwur.nl Quantitative NMR (qNMR) can be used for the direct and accurate determination of the concentration of a substance without the need for a calibration curve. americanpharmaceuticalreview.com
These advanced analytical methods are not only crucial for quality control during synthesis but also for pharmacokinetic and pharmacodynamic studies to understand how these compounds are processed in biological systems.
| Analytical Technique | Application in this compound Research | Key Advantages |
| HPLC-MS/MS | Quantification and identification of this compound and its metabolites in biological samples. jfda-online.com | High sensitivity and selectivity. jfda-online.com |
| UHPLC-QTOF-MS | In-depth metabolite profiling and identification of unknown transformation products. nih.gov | High resolution and mass accuracy. nih.gov |
| GC-MS | Analysis of volatile derivatives and impurities. americanpharmaceuticalreview.com | Suitable for volatile and thermally stable compounds. americanpharmaceuticalreview.com |
| NMR Spectroscopy | Unambiguous structure elucidation of new this compound derivatives. wur.nl | Provides detailed structural information. |
| qNMR | Accurate quantification of pure substances and standards. americanpharmaceuticalreview.com | High accuracy without the need for identical standards. americanpharmaceuticalreview.com |
Integration of Computational Chemistry and Machine Learning in Ligand Design and Mechanism Elucidation
Quantum chemical computational methods, such as time-dependent density functional theory (TDDFT), can predict the spectroscopic properties of molecules, aiding in their identification and characterization. mdpi.com Molecular dynamics simulations can provide insights into the interactions between a ligand and its target receptor at an atomic level, helping to understand the structural basis of its activity. mdpi.com
For this compound, these computational methods can be used to:
Design new derivatives with improved affinity and selectivity for specific serotonin (B10506) receptor subtypes.
Predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds.
Elucidate the binding mode of this compound and its analogs to their target receptors.
Identify potential off-target effects.
| Computational Approach | Application in this compound Research | Potential Outcome |
| Quantum Chemistry (e.g., TDDFT) | Prediction of spectroscopic properties and electronic structure. mdpi.com | Aiding in structural elucidation and understanding reactivity. |
| Molecular Dynamics Simulations | Simulating the interaction of this compound derivatives with target receptors. mdpi.com | Elucidating binding modes and the molecular basis of activity. |
| Machine Learning/Deep Learning | Predicting biological activity and ADME properties from chemical structure. nih.govinteraxbiotech.com | Accelerating lead discovery and optimization. desertsci.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate chemical structure to biological activity. revespquimioterapia.com | Guiding the design of more potent and selective compounds. |
Role of this compound in Exploring Neurotransmitter Systems and Novel Biochemical Pathways
This compound serves as a valuable research tool for probing the complexities of neurotransmitter systems, particularly the serotonergic system. chemimpex.com Its ability to interact with serotonin receptors allows researchers to investigate the roles of these receptors in various physiological and pathological processes. chemimpex.com
As a serotonin receptor agonist, this compound can be used to study mood regulation and explore potential therapeutic avenues for conditions like depression and anxiety. chemimpex.com The introduction of a chlorine atom at the 6-position of the tryptamine scaffold enhances its biological activity and provides a unique pharmacological profile that can be used to dissect the functions of different serotonin receptor subtypes. chemimpex.com
Furthermore, the study of how this compound and its derivatives are metabolized can reveal novel biochemical pathways. chemimpex.com The identification of metabolites can provide insights into the enzymes involved in the biotransformation of tryptamines and how these pathways might be altered in disease states. nih.govhmdb.ca This knowledge can also inform the design of new drugs with improved metabolic stability.
The exploration of halogenated natural products is a growing field, and the biosynthesis of compounds like this compound in engineered organisms opens up possibilities for creating "unnatural" natural products with novel biological activities. researchgate.netnih.gov By introducing halogenating enzymes into plants or microorganisms that produce alkaloids, it may be possible to generate a wide range of new halogenated compounds for drug discovery. researchgate.netnih.gov
Q & A
Q. How can researchers design a reproducible synthesis protocol for 6-Chlorotryptamine, and what analytical techniques are critical for validating purity?
- Methodological Answer : A reproducible synthesis protocol should outline reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., column chromatography, recrystallization). Analytical validation requires techniques like HPLC (to assess purity >98% as per commercial standards ), NMR (to confirm structural integrity via proton and carbon shifts), and mass spectrometry (to verify molecular weight). Stability must be monitored under recommended storage conditions (e.g., -20°C ). Researchers should cross-reference synthetic procedures from primary literature and replicate them with documented modifications .
Q. What factors influence the stability of this compound in experimental settings, and how can degradation be minimized?
- Methodological Answer : Stability is affected by temperature (degradation accelerates above -20°C ), light exposure , and solvent choice (e.g., acidic/basic conditions may hydrolyze the indole ring). To minimize degradation:
- Store aliquots in amber vials under inert gas (e.g., argon).
- Use stability-indicating assays (e.g., kinetic studies via UV-Vis spectroscopy) to monitor decomposition over time.
- Conduct accelerated stability testing under varying pH and temperature conditions to model real-world scenarios .
Q. How should researchers approach the initial characterization of this compound’s physicochemical properties?
- Methodological Answer : Key properties include logP (lipophilicity), pKa (ionization potential), and solubility in aqueous/organic solvents. Use shake-flask methods for logP determination, potentiometric titration for pKa, and differential scanning calorimetry (DSC) for melting point analysis. Compare results against computational predictions (e.g., ChemAxon software) and existing datasets, ensuring discrepancies are addressed through triplicate measurements .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported pharmacological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor subtypes) or compound handling . To address this:
- Replicate key studies under standardized conditions (e.g., uniform buffer pH, temperature).
- Validate receptor binding affinities using orthogonal methods (e.g., radioligand displacement vs. functional cAMP assays).
- Perform meta-analyses of published IC50/EC50 values, identifying outliers through statistical tests (e.g., Grubbs’ test) .
Q. How can researchers optimize this compound’s structure-activity relationship (SAR) for selective serotonin receptor modulation?
- Methodological Answer : Employ rational drug design by synthesizing analogs with systematic substitutions (e.g., halogens at position 6, alkyl chain variations). Test analogs in competitive binding assays (e.g., 5-HT1A vs. 5-HT2A receptors) and correlate results with computational docking simulations (e.g., AutoDock Vina). Use QSAR models to predict affinity changes and prioritize compounds for in vivo testing .
Q. What are the best practices for integrating this compound into neuropharmacology studies while controlling for off-target effects?
- Methodological Answer :
- Include positive controls (e.g., known 5-HT agonists) and negative controls (vehicle-only groups).
- Use knockout models or siRNA silencing to confirm receptor-specific effects.
- Apply metabolomic profiling (LC-MS/MS) to detect unintended interactions with non-serotonergic pathways.
- Pre-treat samples with CYP450 inhibitors to assess metabolic stability .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s bioactivity data across different experimental models?
- Methodological Answer : Variability may stem from species-specific receptor isoforms or pharmacokinetic differences . Mitigate by:
- Standardizing models (e.g., humanized transgenic mice).
- Reporting absolute bioavailability and brain penetrance (via microdialysis).
- Applying mixed-effects statistical models to account for inter-study heterogeneity .
Q. What methodologies are critical for ensuring reproducibility in this compound research?
- Methodological Answer :
- Preregister protocols (e.g., on Open Science Framework) detailing synthesis, dosing, and assay conditions.
- Share raw data and code for statistical analyses in public repositories.
- Use reference standards (e.g., NIST-certified compounds) to calibrate instruments.
- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
